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Compound of Interest

Compound Name:
1-(pyridin-3-ylmethyl)-1H-pyrrole-

2-carbaldehyde

Cat. No.: B060707 Get Quote

Disclaimer: Due to the limited availability of specific experimental data for 1-(pyridin-3-
ylmethyl)-1H-pyrrole-2-carbaldehyde (CAS No. 186801-36-5), this guide provides a

comprehensive overview based on established knowledge of closely related N-substituted

pyrrole-2-carbaldehydes and the broader class of pyrrole-containing bioactive molecules.

Methodologies and data presented are representative and intended to serve as a foundational

resource for researchers.

Introduction
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous

natural products and synthetic drugs. Its unique electronic and structural properties allow for

diverse biological activities. The introduction of a pyridinylmethyl substituent to the pyrrole

nitrogen, as in 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde, creates a molecule with

potential for nuanced interactions with biological targets, particularly protein kinases, due to the

combined pharmacophoric features of the pyrrole and pyridine rings. This document outlines

the fundamental chemical properties, a general synthetic approach, and the potential biological

context of this class of compounds.

Physicochemical and Spectroscopic Data
Quantitative data for 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde is sparse in publicly

accessible literature. The table below summarizes its basic properties, supplemented with data

for the parent compound, pyrrole-2-carbaldehyde, to provide a comparative context.
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Property
1-(pyridin-3-ylmethyl)-1H-
pyrrole-2-carbaldehyde

Pyrrole-2-carbaldehyde

CAS Number 186801-36-5 1003-29-8

Molecular Formula C₁₁H₁₀N₂O C₅H₅NO

Molecular Weight 186.21 g/mol 95.10 g/mol

Appearance Not specified
Colorless to yellow crystalline

solid

Boiling Point Not specified 217-219 °C

Melting Point Not specified 44-47 °C

Solubility Not specified
Soluble in water, ethanol,

ether, and chloroform

Spectroscopic Data
Not available in public

databases

IR (KBr): 3250 (N-H), 1650

(C=O) cm⁻¹¹H NMR (CDCl₃): δ

9.5 (s, 1H, CHO), 7.1 (m, 1H,

H5), 6.9 (m, 1H, H3), 6.3 (m,

1H, H4), NH signal variable¹³C

NMR (CDCl₃): δ 179 (CHO),

133 (C2), 126 (C5), 121 (C3),

110 (C4)

Synthetic Methodology: Vilsmeier-Haack
Formylation
The synthesis of pyrrole-2-carbaldehydes is commonly achieved via the Vilsmeier-Haack

reaction. This electrophilic substitution reaction introduces a formyl group onto the electron-rich

pyrrole ring. For N-substituted pyrroles, formylation typically occurs at the C2 position.

General Experimental Protocol
The following is a generalized protocol for the synthesis of an N-substituted pyrrole-2-

carbaldehyde, which can be adapted for the synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrrole-2-
carbaldehyde starting from 1-(pyridin-3-ylmethyl)-1H-pyrrole.
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Vilsmeier Reagent Formation: In a three-necked flask equipped with a stirrer, dropping

funnel, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0 °C in an

ice bath. Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the

temperature below 10 °C.

Reaction with Pyrrole: After the addition of POCl₃ is complete, add the N-substituted pyrrole

(e.g., 1-(pyridin-3-ylmethyl)-1H-pyrrole) dropwise to the Vilsmeier reagent at 0 °C.

Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to

room temperature and then heat to 40-50 °C for 1-2 hours. Monitor the reaction progress

using thin-layer chromatography (TLC).

Work-up: Cool the reaction mixture in an ice bath and slowly add a saturated solution of

sodium bicarbonate or sodium hydroxide until the mixture is alkaline (pH 8-9).

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or

dichloromethane.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be purified by

column chromatography on silica gel.

Synthetic Workflow Diagram
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General Synthetic Workflow for N-Substituted Pyrrole-2-Carbaldehydes
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Caption: A flowchart illustrating the key stages in the synthesis of N-substituted pyrrole-2-

carbaldehydes via the Vilsmeier-Haack reaction.

Biological Context and Potential Signaling
Pathways
Pyrrole-based structures are prevalent in kinase inhibitors.[1] The pyrrole ring can act as a

scaffold that orients substituents for optimal interaction with the ATP-binding pocket of kinases.

The pyridinylmethyl group can engage in hydrogen bonding and π-stacking interactions, which

are crucial for inhibitor potency and selectivity. While the specific targets of 1-(pyridin-3-
ylmethyl)-1H-pyrrole-2-carbaldehyde are not documented, its structural motifs are found in

inhibitors of various kinase families, including receptor tyrosine kinases (RTKs) and

serine/threonine kinases.

Hypothetical Signaling Pathway Inhibition
Many pyrrole-containing compounds have been investigated as inhibitors of receptor tyrosine

kinases (RTKs) such as VEGFR and PDGFR, which are key regulators of angiogenesis.[1]

Inhibition of these kinases can block downstream signaling cascades, such as the RAS-RAF-

MEK-ERK pathway, ultimately leading to reduced cell proliferation and tumor growth.
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Hypothetical Kinase Inhibition Pathway
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Caption: A simplified diagram showing the potential mechanism of action for a pyrrole-based

kinase inhibitor targeting an upstream receptor tyrosine kinase.
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Conclusion
1-(pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde represents a class of heterocyclic

compounds with significant potential in drug discovery. While specific data for this compound is

limited, the established chemistry of pyrroles and the biological activity of related molecules

provide a strong foundation for future research. The synthetic and conceptual frameworks

presented in this guide are intended to facilitate further investigation into the properties and

applications of this and similar compounds. Researchers are encouraged to adapt the provided

general protocols and consider the broader context of pyrrole-based kinase inhibitors in their

experimental design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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